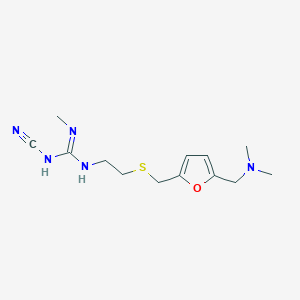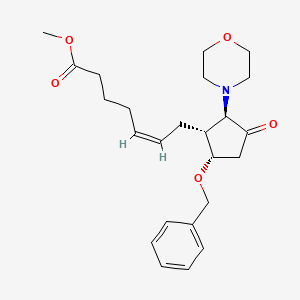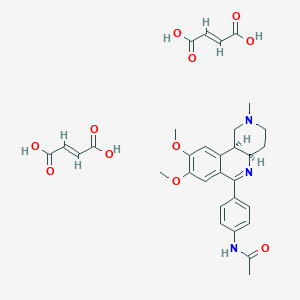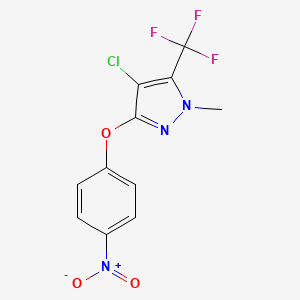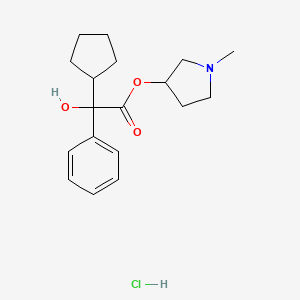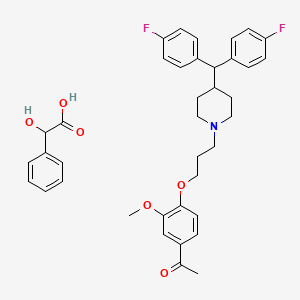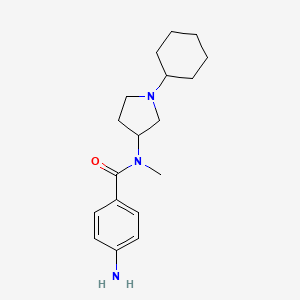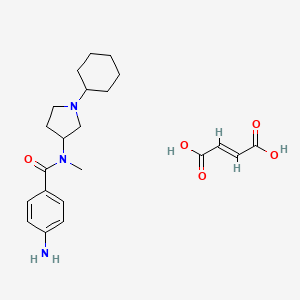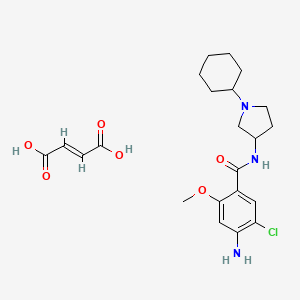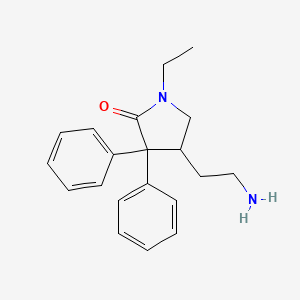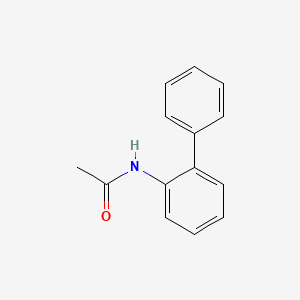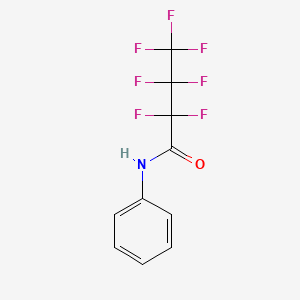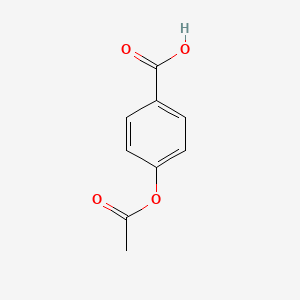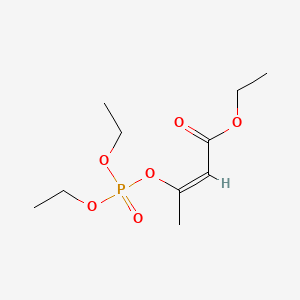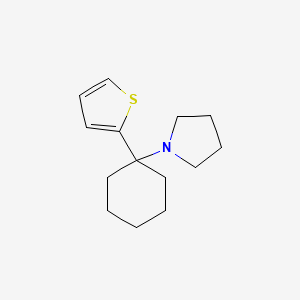
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Scientific Research Applications
Spectroscopic Identification and Analytical Methods
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine has been identified through various spectroscopic techniques. Its unique mass and infrared spectra distinguish it from other analogs, which helps in analytical and forensic studies. This compound's analysis involves gas-liquid and thin-layer chromatographic systems, demonstrating its significance in chemical identification and substance analysis (Bailey, Gagné, & Pike, 1976).
Organocatalysis in Chemical Synthesis
In the field of organic synthesis, derivatives of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine have been used as organocatalysts. For instance, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, is an efficient organocatalyst. It has been used for asymmetric Michael addition in the synthesis of various γ-nitro carbonyl compounds, demonstrating high yield and excellent stereoselectivity without additional additives (Singh et al., 2013).
Electrophysiological and Functional Properties
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine analogs have been studied for their electrophysiological and functional properties. For example, the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, has been researched. The study of its enantiomers provided insights into their binding properties and potential implications in cardiac stereoselectivity and vascular stereospecificity (Carosati et al., 2009).
properties
CAS RN |
22912-13-6 |
|---|---|
Product Name |
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine |
Molecular Formula |
C14H21NS |
Molecular Weight |
235.39 g/mol |
IUPAC Name |
1-(1-thiophen-2-ylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C14H21NS/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15/h6-7,12H,1-5,8-11H2 |
InChI Key |
XLQOCWQLDNWQDM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3 |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3 |
Appearance |
Solid powder |
Other CAS RN |
22912-13-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(1-(2-thienyl)cyclohexyl)pyrrolidine 1-(1-(2-thienyl)cyclohexyl)pyrrolidine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



